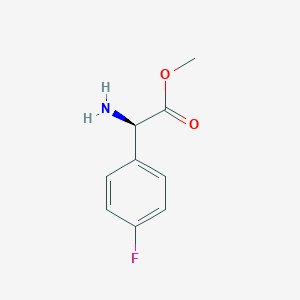

Methyl D-2-(4-fluorophenyl)glycinate

Overview

Description

Synthesis Analysis

Methyl D-2-(4-fluorophenyl)glycinate and its derivatives can be synthesized through various chemical routes, including but not limited to, condensation reactions, phase-transfer catalysis, and asymmetric synthesis methods. For example, one study presented the synthesis of a related compound using the slow evaporation solution growth technique, highlighting the importance of precise control over synthesis conditions to obtain the desired product with high purity and yield (Murugavel et al., 2016).

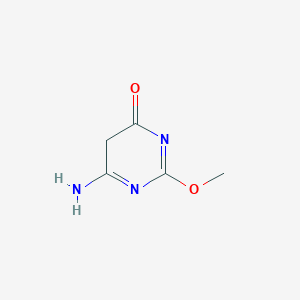

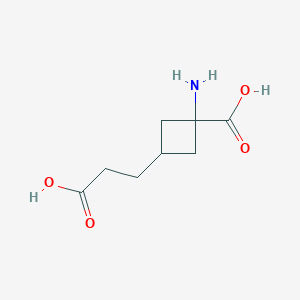

Molecular Structure Analysis

The molecular structure of Methyl D-2-(4-fluorophenyl)glycinate derivatives can be extensively analyzed using spectroscopic techniques and X-ray crystallography. Studies often employ FTIR, NMR, and single crystal X-ray diffraction to elucidate the compound's structural characteristics, including bond lengths, angles, and molecular conformation. Advanced computational methods like density functional theory (DFT) are also used to predict and compare molecular geometry and electronic properties with experimental data, ensuring a deep understanding of the compound's molecular structure (Murugavel et al., 2016).

Scientific Research Applications

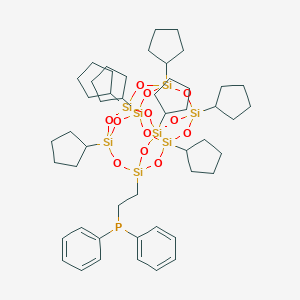

Polymer Electrolyte Synthesis

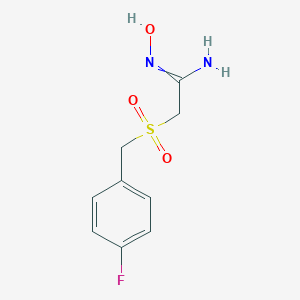

Methyl D-2-(4-fluorophenyl)glycinate compounds have been involved in the synthesis of polymer electrolytes. For instance, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, a process that provides precise control of cation functionality and allows the direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).

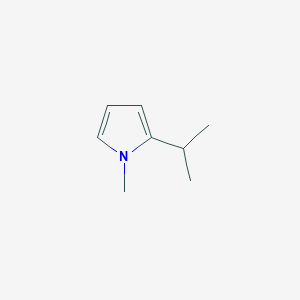

Chemosensors Development

Compounds based on Methyl D-2-(4-fluorophenyl)glycinate have been used to develop chemosensors. For example, different compounds based on 4-Methyl-2,6-diformylphenol (DFP), an important fluorophoric platform, have been able to detect a variety of analytes, showcasing high selectivity and sensitivity (Roy, 2021).

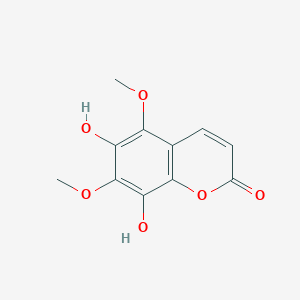

Material Characterization and Synthesis

Detailed characterizations and syntheses of compounds related to Methyl D-2-(4-fluorophenyl)glycinate have been carried out. For example, studies have included a variety of spectroscopic, structural, and computational analysis methods to understand the properties and potential applications of these compounds in different fields, including bioactive agents (Murugavel et al., 2016).

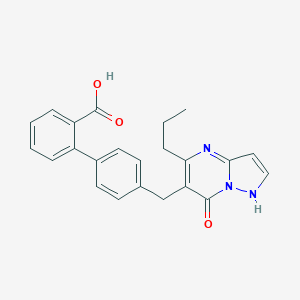

Glycine Transporter-1 Blockade

Research has been conducted on the blockade of glycine transporter-1 using N-Methyl-D-Aspartate Receptor/Glycine-site agonists. These studies are crucial for understanding the potential role of these compounds in the treatment of conditions like schizophrenia (Chen et al., 2003).

Mechanism of Action

Safety and Hazards

When handling “Methyl D-2-(4-fluorophenyl)glycinate”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWURXQVPORPSQD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453263 | |

| Record name | Methyl D-2-(4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl D-2-(4-fluorophenyl)glycinate | |

CAS RN |

170902-76-8 | |

| Record name | Methyl (αR)-α-amino-4-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170902-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-2-(4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170902-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)